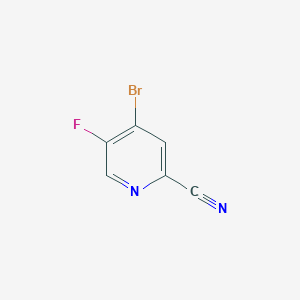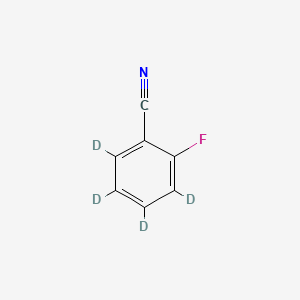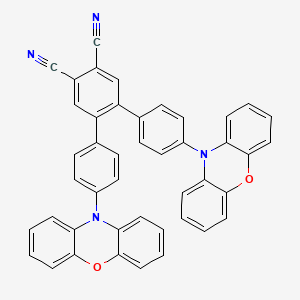![molecular formula C9H16ClNO B12303695 Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride](/img/structure/B12303695.png)
Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de hexahidrospiro[ciclobutano-1,3’-furo[3,4-b]pirrol] es un compuesto orgánico complejo con la fórmula molecular C₉H₁₅NO·HCl. Se caracteriza por una estructura espirocíclica única, que incluye un anillo de ciclobutano fusionado a una porción de furo[3,4-b]pirrol
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del clorhidrato de hexahidrospiro[ciclobutano-1,3’-furo[3,4-b]pirrol] típicamente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común comienza con la preparación del anillo de ciclobutano, seguida de la formación de la porción de furo[3,4-b]pirrol. El paso final involucra la introducción del grupo clorhidrato para formar el compuesto deseado. Las condiciones de reacción específicas, como la temperatura, la presión y el uso de catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción del clorhidrato de hexahidrospiro[ciclobutano-1,3’-furo[3,4-b]pirrol] puede implicar procesos de lotes a gran escala o de flujo continuo. Estos métodos están diseñados para maximizar la eficiencia y minimizar los costos al tiempo que se garantiza la calidad constante del producto final. A menudo se emplean técnicas avanzadas como la síntesis automatizada y la monitorización en tiempo real de los parámetros de reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El clorhidrato de hexahidrospiro[ciclobutano-1,3’-furo[3,4-b]pirrol] puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados, dependiendo del agente oxidante y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula, lo que lleva a la formación de nuevos compuestos.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la elección del solvente, la temperatura y el tiempo de reacción, se controlan cuidadosamente para lograr los resultados deseados.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir diferentes derivados oxigenados, mientras que la reducción puede producir varias formas reducidas del compuesto
Aplicaciones Científicas De Investigación
El clorhidrato de hexahidrospiro[ciclobutano-1,3’-furo[3,4-b]pirrol] tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas, sirviendo como intermedio versátil en la síntesis orgánica.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Los investigadores investigan su potencial como agente terapéutico, explorando sus efectos sobre varios objetivos biológicos y vías.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y procesos químicos, contribuyendo a los avances en diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de hexahidrospiro[ciclobutano-1,3’-furo[3,4-b]pirrol] implica su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas, receptores u otras proteínas, modulando su actividad y conduciendo a diversos efectos biológicos. Los estudios detallados sobre su afinidad de unión, selectividad y vías de señalización posteriores son esenciales para comprender su mecanismo de acción completo.
Comparación Con Compuestos Similares
Compuestos Similares
Hexahidrospiro[ciclobutano-1,3’-furo[3,4-b]pirrol]: El compuesto principal sin el grupo clorhidrato.
1H-Pirazolo[3,4-b]piridinas: Un grupo de compuestos heterocíclicos con características estructurales similares y diversas actividades biológicas.
Singularidad
El clorhidrato de hexahidrospiro[ciclobutano-1,3’-furo[3,4-b]pirrol] es único debido a su estructura espirocíclica, que imparte propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C9H16ClNO |
|---|---|
Peso molecular |
189.68 g/mol |
Nombre IUPAC |
spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,1'-cyclobutane];hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c1-2-9(3-1)6-10-8-5-11-4-7(8)9;/h7-8,10H,1-6H2;1H |
Clave InChI |
SHUUIKURHRKIAK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CNC3C2COC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B12303614.png)
![(2S)-2-[2-({4-Oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamido]propanoic acid](/img/structure/B12303615.png)
![rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis](/img/structure/B12303618.png)

![[5-(8-Aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12303638.png)
![(2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12303640.png)
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12303646.png)
![4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic Acid](/img/structure/B12303654.png)
![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B12303656.png)





